Bifunctional Intermediate Yield in Drug Synthesis
The compound's strategic value is proven by a sequential synthesis route in patent literature. In the preparation of an IDH2 mutant inhibitor, 4-Bromo-3-nitrobenzenesulfonyl chloride reacts with cyclopropylamine to give the corresponding sulfonamide in an 85% yield. Crucially, the retained aryl bromide then participates in a Suzuki-Miyaura cross-coupling with 3-thiopheneboronic acid, achieving a 55% yield for the biaryl product [1]. This demonstrates operational compatibility in a single synthetic sequence that is not possible with Nosyl chloride.
Comparator (Nosyl): Step 2 impossible; overall 0%.
| Evidence Dimension | Synthetic utility for iterative functionalization |
|---|---|
| Target Compound Data | Step 1 (Sulfonamide formation): 85% yield. Step 2 (Suzuki Coupling): 55% yield. |
| Comparator Or Baseline | 4-Nitrobenzenesulfonyl chloride (Nosyl chloride): Cannot participate in the Step 2 Suzuki coupling. |
| Quantified Difference | Enables a sequential two-step diversification pathway in 46.75% overall yield (0.85 * 0.55), which is unattainable (0% yield) with the comparator. |
| Conditions | Step 1: Pyridine, CH2Cl2, 0 °C to rt, 6h. Step 2: Pd(PPh3)4, KOAc, dioxane/H2O, 100 °C, 10h. |
Why This Matters
This demonstrates a tangible synthetic advantage, enabling a 2-step diversification sequence that is impossible with standard sulfonyl chlorides, directly impacting procurement for IDH inhibitor research.
- [1] Lai, Y., Liu, P., Yao, K., Liu, H., Cao, P., Yang, J., Wei, Q., & Li, Y. (2020). Benzenesulfonamide-type IDH mutant inhibitor, preparation method and use thereof. Chinese Patent CN-111662275-A. Assigned to China Pharmaceutical University. View Source
